N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide” is a complex organic compound that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 4-fluorobenzyl group, an ethyl group, and a 2-phenoxyacetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrazolo[3,4-d]pyrimidine core, with the various substituents adding complexity to the structure . The presence of the fluorobenzyl and phenoxyacetamide groups would likely have significant effects on the compound’s physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl and phenoxyacetamide groups could affect properties such as solubility, stability, and reactivity .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. In the case of our compound, studies have shown that it possesses inhibitory activity against influenza A. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated an IC50 value of 7.53 μmol/L against influenza A, with a high selectivity index (SI) value of 17.1 for CoxB3 virus .
Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Neurochemical Effects
Research has explored the neurochemical effects of related compounds. For instance, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-triazole (a structurally related compound) was studied in a model of epilepsy induced by pentylenetetrazole (PTZ). The PTZ-treated group showed alterations in neurotransmitter levels, including decreased serotonin (5-HT) and increased norepinephrine (NM) and gamma-aminobutyric acid (GABA) in brain tissue .
Antibacterial Activity
While not directly related to our compound, the synthesis of Schiff base derivatives containing indole has been investigated for antibacterial activity. Microwave-assisted synthesis of these derivatives resulted in improved yields (85–96%) and significantly reduced reaction times (4–8 minutes) compared to conventional methods .
Environmental Degradation
In environmental studies, the degradation kinetics of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide have been explored. Researchers investigated hydrolysis and photolysis kinetics, as well as potential degradation intermediates. Understanding its fate in water is crucial for environmental risk assessment .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
Similar compounds have been found to inhibit certain enzymes , suggesting that this compound may also act as an inhibitor.
Biochemical Pathways
Similar compounds have been found to affect various biological activities , suggesting that this compound may also affect multiple pathways.
Pharmacokinetics
Similar compounds have shown good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability .
Result of Action
Similar compounds have been found to have various biological activities , suggesting that this compound may also have multiple effects.
Action Environment
Similar compounds have been found to have various biological activities under different conditions , suggesting that this compound may also be influenced by environmental factors.
properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c23-17-8-6-16(7-9-17)13-27-15-25-21-19(22(27)30)12-26-28(21)11-10-24-20(29)14-31-18-4-2-1-3-5-18/h1-9,12,15H,10-11,13-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOUTFFAZSWLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.